molecular formula C14H19FO B7989328 4-Allyl-2-fluoro-1-(pentyloxy)benzene

4-Allyl-2-fluoro-1-(pentyloxy)benzene

Cat. No.: B7989328
M. Wt: 222.30 g/mol
InChI Key: NKDBMDRTHMIVSA-UHFFFAOYSA-N
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Description

4-Allyl-2-fluoro-1-(pentyloxy)benzene is an organic compound with the molecular formula C14H19FO and a molecular weight of 222.3 g/mol . This compound is characterized by the presence of an allyl group, a fluoro substituent, and a pentyloxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-fluoro-1-(pentyloxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Reagents: Organoboron compounds (e.g., boronic acids or boronate esters)

    Solvent: Aqueous or organic solvents (e.g., ethanol, toluene)

    Temperature: Room temperature to moderate heating (25-80°C)

    Base: Mild bases such as potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-fluoro-1-(pentyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The fluoro substituent can be reduced under specific conditions to form the corresponding hydrocarbon.

    Substitution: The fluoro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-Allyl-2-fluoro-1-(pentyloxy)benzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Allyl-2-fluoro-1-(pentyloxy)benzene involves its interaction with molecular targets and pathways. The allyl and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-2-fluoro-1-(methoxy)benzene
  • 4-Allyl-2-fluoro-1-(ethoxy)benzene
  • 4-Allyl-2-fluoro-1-(butoxy)benzene

Uniqueness

4-Allyl-2-fluoro-1-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties compared to its analogs. The longer alkyl chain in the pentyloxy group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-1-pentoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-3-5-6-10-16-14-9-8-12(7-4-2)11-13(14)15/h4,8-9,11H,2-3,5-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDBMDRTHMIVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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